molecular formula C24H22N2O5 B12028684 4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate CAS No. 769154-12-3

4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Cat. No.: B12028684
CAS No.: 769154-12-3
M. Wt: 418.4 g/mol
InChI Key: PQQGDBKWPFUVJI-PCLIKHOPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves the reaction of 3-methoxybenzoyl chloride with carbohydrazide to form an intermediate, which is then reacted with 4-ethoxybenzoic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

769154-12-3

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

[4-[(E)-[(3-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C24H22N2O5/c1-3-30-20-13-9-18(10-14-20)24(28)31-21-11-7-17(8-12-21)16-25-26-23(27)19-5-4-6-22(15-19)29-2/h4-16H,3H2,1-2H3,(H,26,27)/b25-16+

InChI Key

PQQGDBKWPFUVJI-PCLIKHOPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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